2-[(2-Oxo-2-phenylethyl)thio]acetamide
Description
2-[(2-Oxo-2-phenylethyl)thio]acetamide is a thioacetamide derivative characterized by a thioether linkage (-S-) connecting an acetamide moiety to a 2-oxo-2-phenylethyl group. This structure combines the reactivity of the thioether group with the aromatic and ketonic functionalities of the phenyl and oxo groups, respectively. The compound has been explored as an intermediate in synthesizing complex heterocyclic systems, such as thiadiazoloindoles (), and may exhibit modified pharmacological properties compared to simpler thioacetamides.
Properties
CAS No. |
445470-09-7 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
InChI Key |
YIENSZYMFQRLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.
Types of Reactions:
Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Observations:
- Toxicity Mitigation: The target compound’s structural complexity may reduce hepatotoxicity compared to TAA, which is a known hepatotoxin .
- Lipophilicity: The phenyl group in the target compound increases LogP (predicted ~2.1), enhancing membrane permeability relative to TAA (LogP -0.5) .
- Bioactivity: Derivatives of the target compound (e.g., ) show promise in drug discovery, with IR and NMR data supporting stable intermediates for anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
